molecular formula C9H15NO2S B8230314 3-(2-(Methyl(prop-2-yn-1-yl)amino)ethyl)thietane 1,1-dioxide

3-(2-(Methyl(prop-2-yn-1-yl)amino)ethyl)thietane 1,1-dioxide

Cat. No.: B8230314
M. Wt: 201.29 g/mol
InChI Key: SEWZUBPETYTUDH-UHFFFAOYSA-N
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Description

3-(2-(Methyl(prop-2-yn-1-yl)amino)ethyl)thietane 1,1-dioxide is an organic compound that features a thietane ring with a sulfone group and a propargylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Methyl(prop-2-yn-1-yl)amino)ethyl)thietane 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a propargylamine derivative with a thietane precursor in the presence of a suitable catalyst. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Methyl(prop-2-yn-1-yl)amino)ethyl)thietane 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the propargylamine moiety.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

3-(2-(Methyl(prop-2-yn-1-yl)amino)ethyl)thietane 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(Methyl(prop-2-yn-1-yl)amino)ethyl)thietane 1,1-dioxide involves its interaction with specific molecular targets. The propargylamine moiety can interact with enzymes, potentially inhibiting their activity. The thietane ring and sulfone group may also play roles in the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Thietane derivatives: Compounds with similar thietane rings but different substituents.

    Propargylamine derivatives: Compounds with similar propargylamine moieties but different ring structures.

Uniqueness

3-(2-(Methyl(prop-2-yn-1-yl)amino)ethyl)thietane 1,1-dioxide is unique due to the combination of its thietane ring, sulfone group, and propargylamine moiety. This combination imparts distinct chemical and biological properties that are not commonly found in other compounds .

Properties

IUPAC Name

N-[2-(1,1-dioxothietan-3-yl)ethyl]-N-methylprop-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2S/c1-3-5-10(2)6-4-9-7-13(11,12)8-9/h1,9H,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWZUBPETYTUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1CS(=O)(=O)C1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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